Nonyl 3-oxobutanoate
CAS No.: 40959-70-4
Cat. No.: VC19622808
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40959-70-4 |
|---|---|
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | nonyl 3-oxobutanoate |
| Standard InChI | InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-16-13(15)11-12(2)14/h3-11H2,1-2H3 |
| Standard InChI Key | OXMOJULFKLVWDY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOC(=O)CC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Nonyl 3-oxobutanoate, systematically named nonyl 3-oxobutanoate (IUPAC: nonyl 3-oxobutanoate), is a β-ketoester with the molecular formula C₁₃H₂₂O₃. Its structure comprises a 3-oxobutanoate moiety (CH₃COCH₂COO−) linked to a nonyl group (C₉H₁₉−). The ester functional group confers both electrophilic and nucleophilic reactivity, making it amenable to further chemical modifications .
Spectral Signatures
While experimental spectral data for nonyl 3-oxobutanoate are not directly reported, analogous compounds like ethyl 3-oxobutanoate (ethyl acetoacetate) provide a foundational reference. Key NMR peaks are anticipated as follows:
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¹H-NMR:
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¹³C-NMR:
Synthetic Routes to Nonyl 3-Oxobutanoate
Enolate Alkylation of β-Ketoesters
A widely documented method for synthesizing β-ketoesters involves the alkylation of enolate intermediates. For nonyl 3-oxobutanoate, this approach would proceed as follows:
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Deprotonation: Sodium ethoxide (NaOEt) in ethanol deprotonates ethyl 3-oxobutanoate to generate the enolate anion, stabilized by keto-enol tautomerism .
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Alkylation: The enolate undergoes nucleophilic attack on a nonyl halide (e.g., nonyl bromide) via an SN2 mechanism, yielding nonyl 3-oxobutanoate after workup .
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Optimization: Key parameters include:
Yield Considerations: Analogous syntheses (e.g., ethyl-2-benzyl-3-oxobutanoate) report yields of ~40–85%, depending on reaction time and purity of intermediates .
Metal-Catalyzed Deacetylation
The patent US5945559A details a scalable industrial process for 3-oxocarboxylic acid esters using alkaline earth metal compounds (Ca, Sr, Ba). Adapting this method for nonyl 3-oxobutanoate would involve:
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Acylation: Reacting 3-oxobutanoic acid with nonyl alcohol in the presence of strontium chloride (SrCl₂) or barium hydroxide (Ba(OH)₂).
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Deacetylation: Conducted at 20–30°C for strontium/barium catalysts, ensuring minimal side reactions .
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Purification: Washing with dilute sulfuric acid to remove metal residues, followed by distillation or recrystallization .
Advantages: This route avoids hazardous tertiary amines and high-temperature steps, enhancing safety and scalability .
Physicochemical Properties
Thermodynamic and Physical Parameters
While direct measurements for nonyl 3-oxobutanoate are unavailable, estimates based on structurally similar esters (e.g., nonyl methacrylate) suggest:
These values highlight the compound’s low volatility and high lipophilicity, ideal for applications requiring sustained release or compatibility with hydrophobic matrices.
Reactivity Profile
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Keto-Enol Tautomerism: The β-ketoester group enables tautomerization, facilitating reactions at both the ketone and ester functionalities .
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Nucleophilic Acyl Substitution: Reactive toward amines and alcohols, enabling transesterification or amidation .
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Thermal Stability: Decomposition above 200°C, consistent with analogous β-ketoesters .
Industrial and Pharmaceutical Applications
Intermediate in Ceramide Synthesis
Nonyl 3-oxobutanoate’s lipophilic chain enhances its utility in synthesizing ceramides, critical for skincare formulations. The nonyl group improves skin permeation, while the β-ketoester moiety participates in condensation reactions with sphingosine analogs .
Monomer for Biodegradable Polymers
As a diester precursor, nonyl 3-oxobutanoate could serve as a comonomer in polyhydroxyalkanoates (PHAs), imparting flexibility and enzymatic degradability. Patent US5945559A emphasizes the role of 3-oxocarboxylic acid esters in polymer production .
Drug Delivery Systems
The compound’s amphiphilic nature suggests potential in micellar drug delivery. For instance, conjugation with hydrophobic therapeutics (e.g., paclitaxel) could enhance solubility and targeted release .
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with UV detection at 210 nm, as described for strontium-catalyzed ester syntheses .
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GC-MS: Useful for purity assessment, with fragmentation patterns indicating the nonyl chain (m/z 85, 127) and β-ketoester group (m/z 43, 71) .
Spectroscopic Analysis
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